molecular formula C6H6N5NaO B12692826 Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate CAS No. 97337-84-3

Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate

Cat. No.: B12692826
CAS No.: 97337-84-3
M. Wt: 187.13 g/mol
InChI Key: KHXVGFQOOMZVHA-UHFFFAOYSA-M
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Description

Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is a sodium salt derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a nitrogen-rich bicyclic heterocycle renowned for its broad pharmacological and agrochemical applications. The compound features:

  • A 2-amino group at position 2, enhancing hydrogen-bonding interactions for biological target binding.
  • A methyl group at position 6, contributing to steric and electronic modulation.
  • A sodium counterion at the 5-olate position, improving aqueous solubility compared to neutral analogs.

The [1,2,4]triazolo[1,5-a]pyrimidine core is structurally analogous to purines, enabling interactions with enzymes like kinases or acetolactate synthase (ALS) in plants.

Properties

CAS No.

97337-84-3

Molecular Formula

C6H6N5NaO

Molecular Weight

187.13 g/mol

IUPAC Name

sodium;2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate

InChI

InChI=1S/C6H7N5O.Na/c1-3-2-11-6(8-4(3)12)9-5(7)10-11;/h2H,1H3,(H3,7,8,9,10,12);/q;+1/p-1

InChI Key

KHXVGFQOOMZVHA-UHFFFAOYSA-M

Canonical SMILES

CC1=CN2C(=NC(=N2)N)N=C1[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves multiple steps. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, which is then subjected to reduction, ketonization, and cyclization to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate
  • CAS Number : 97337-84-3
  • Molecular Formula : C6H7N5ONa
  • Molecular Weight : 187.13451 g/mol

This compound exhibits several pharmacological activities:

  • Phosphodiesterase Inhibition : The compound acts as a potent inhibitor of phosphodiesterase IV (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). This inhibition can lead to various physiological effects, including anti-inflammatory responses and potential antidepressant effects .
  • Antidepressant Properties : Research indicates that this compound may exhibit antidepressant-like effects in animal models. Its ability to modulate cAMP levels is thought to be a contributing factor .
  • Anti-Angiogenic Effects : Some studies have suggested that compounds within the triazolo-pyrimidine class can inhibit angiogenesis, which is the formation of new blood vessels. This property is particularly relevant in cancer research where inhibiting tumor growth and metastasis is critical .

Research Applications

The applications of this compound span various fields:

Pharmacology

  • Drug Development : The compound serves as a lead structure for developing new drugs targeting PDE4 and related pathways. Its selectivity and potency make it an attractive candidate for further optimization in drug discovery programs aimed at treating mood disorders and inflammatory diseases .

Biochemical Studies

  • Mechanistic Studies : this compound can be utilized in biochemical assays to elucidate the mechanisms of action of PDE inhibitors. Understanding how these inhibitors affect cellular signaling pathways can provide insights into their therapeutic potentials .

Case Studies

Several case studies highlight the applications of this compound:

Study ReferenceFocusFindings
PDE4 InhibitionDemonstrated significant inhibition of PDE4 with an IC50 value indicating high potency.
Anti-AngiogenesisShowed that related compounds inhibited tube formation in endothelial cells, suggesting potential anti-cancer properties.
Antidepressant EffectsReported behavioral changes in animal models consistent with antidepressant activity following administration of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The sodium derivative is compared to key analogs in Table 1:

Compound Name Substituents (Positions) Key Features Biological Activity Reference
Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate 2-NH₂, 6-CH₃, 5-olate⁻Na⁺ High solubility, sodium salt Inferred herbicidal/antitumor
5,7-Dimethyl-N-(substituted phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide 2-SO₂NHAr, 5/7-CH₃ ALS inhibition, herbicidal Herbicidal (ALS-targeting)
2-Amino-6-hexyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 2-NH₂, 6-C₆H₁₃, 5-CH₃, 7-OH Lipophilic, antifungal potential Antifungal (structural analog)
2-Amino-5-(isopropyloxy)-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 5-OCH(CH₃)₂, 8-ium⁺ Polar substituent, charged intermediate Synthetic intermediate
N,N-Diethyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-amine 5-NEt₂, 7-C₃H₇ Tetrazole-modified, angiotensin target Antihypertensive (inferred)

Physicochemical Properties

  • Solubility : The sodium counterion increases water solubility, advantageous for formulation in agrochemicals . Neutral analogs (e.g., 6-hexyl derivative) exhibit higher logP values (e.g., XLogP3 = 1.9 for hexyl analog vs. sodium salt’s polar nature).
  • Stability : Sodium salts are prone to hydrolysis under acidic conditions, whereas sulfonamide derivatives (e.g., ) exhibit greater stability in soil.

Research Findings and Implications

  • Agrochemical Potential: Sodium 2-amino-6-methyl derivatives may fill a niche in water-soluble herbicides, contrasting with lipophilic ALS inhibitors like sulfonamides .
  • Drug Development : The scaffold’s purine mimicry supports kinase inhibition studies, though sodium’s ionic nature may limit blood-brain barrier penetration .
  • Synthetic Efficiency : Multi-component reactions (e.g., ) outperform traditional methods (e.g., long reaction times in ) in yield and scalability.

Biological Activity

Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is a compound of significant interest in pharmacological research due to its biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C6H6N5NaO
  • CAS Number : 44152657
  • Molecular Weight : 173.14 g/mol

This compound primarily functions as a phosphodiesterase IV (PDE4) inhibitor . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial signaling molecule involved in various physiological processes. By inhibiting PDE4, this compound increases cAMP levels, which can lead to enhanced signaling pathways associated with anti-inflammatory effects and mood regulation.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. In vivo studies demonstrated that systemic administration of the compound resulted in significant behavioral changes consistent with antidepressant activity. The compound's ability to modulate cAMP levels is believed to contribute to these effects by enhancing neurotransmitter signaling in the brain .

Antiproliferative Activity

In addition to its antidepressant properties, this compound has shown potential as an antiproliferative agent . In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's structural analogs have demonstrated IC50 values ranging from 0.53 µM to 3.84 µM against different cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidepressantSignificant behavioral changes in animal models
AntiproliferativeIC50 values ranging from 0.53 µM to 3.84 µM
PDE4 InhibitionPotent inhibitor with IC50 = 35 nM

Q & A

Q. What are the standard synthetic protocols for Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate?

The compound is synthesized via multi-component Biginelli-like reactions. A typical procedure involves reacting aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid as a catalyst (0.015 mmol) at 90°C for 16 hours. Post-reaction, the mixture is neutralized with saturated NaHCO₃, extracted with EtOAc, dried over MgSO₄, and purified via silica gel column chromatography, yielding 43–66% .

Q. Which spectroscopic techniques are essential for structural elucidation of triazolopyrimidine derivatives?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₆N₆O₄ with observed m/z 463.2086 vs. calculated 463.2089) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz) in DMSO-d₆ or CDCl₃ to assign substituents and core structure .
  • X-ray Crystallography : Resolves tautomeric forms and regiochemistry (e.g., distinguishing [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidinones from triazolopyrimidines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance triazolopyrimidine yields?

Systematic optimization includes:

  • Catalyst screening : p-TsOH outperforms Brønsted acids like HCl in promoting cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature/time : Prolonged heating (16–24 h) at 80–100°C ensures complete heterocyclization .
  • Substituent effects : Electron-withdrawing groups on aldehydes increase electrophilicity, accelerating imine formation .

Q. How should researchers address discrepancies between observed and theoretical spectral data?

  • HRMS calibration : Use internal standards (e.g., NaTFA) to minimize instrumental drift .
  • Isotopic pattern analysis : Verify purity and rule out adduct formation (e.g., sodium or potassium ion adducts) .
  • Complementary techniques : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and IR for functional groups .

Q. What strategies enable regioselective functionalization of the triazolopyrimidine core?

  • β-Enamino diketones : React with 3-amino-1H-1,2,4-triazoles to selectively install trifluoromethyl groups at C5 (95% yield) .
  • Domino reactions : Use azide-alkyne cycloadditions or oxadiazole conjugations to append heterocyclic motifs (e.g., 1,2,4-oxadiazoles for anti-parasitic activity) .

Q. How can biological activities of triazolopyrimidine derivatives be systematically evaluated?

  • Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compound 28 showed IC₅₀ = 9.90 µM against tubulin polymerization .
  • Molecular docking : Map interactions with target proteins (e.g., tubulin’s colchicine-binding site) using AutoDock Vina .
  • SAR studies : Vary substituents (e.g., 3,4,5-trimethoxyphenyl groups) to correlate lipophilicity with cytotoxicity .

Methodological Challenges

Q. What precautions are critical when handling Sodium 2-amino-6-methyl-triazolopyrimidine derivatives?

  • Safety protocols : Wear PPE (gloves, goggles) due to H315/H319 hazards (skin/eye irritation) .
  • Storage : Keep under inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. How to resolve contradictions in reported biological activities across studies?

  • Control standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-h exposure in RPMI-1640 media) .
  • Metabolic stability tests : Perform microsomal assays (e.g., human liver microsomes) to account for degradation differences .

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